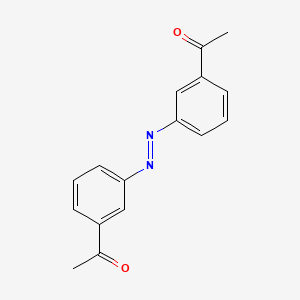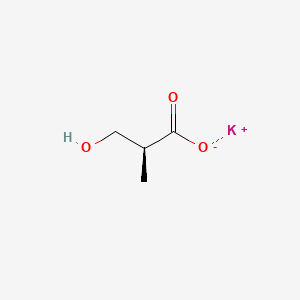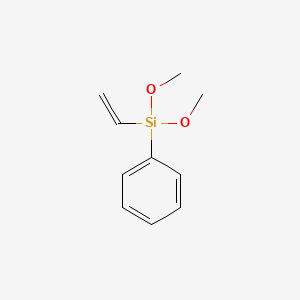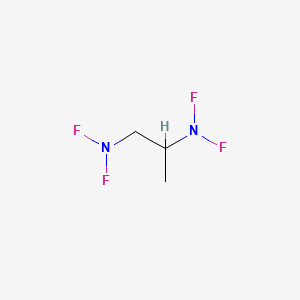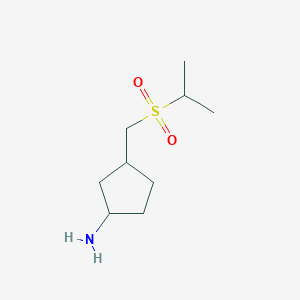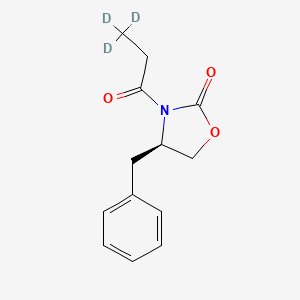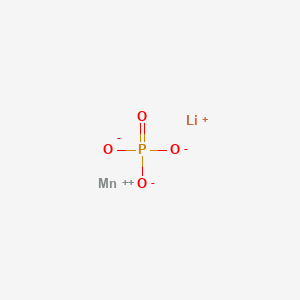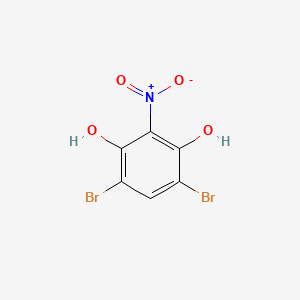
4,6-Dibromo-2-nitrobenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C6H3Br2NO4 and a molecular weight of 312.9 g/mol . This compound is characterized by the presence of bromine, nitro, and hydroxyl functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-nitrobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of a benzene derivative, followed by bromination. The general steps are as follows:
Nitration: A benzene derivative is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated benzene is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the desired positions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), and metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents
Major Products:
Substitution: Products depend on the nucleophile used, such as bromoanilines or bromothiophenols.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized derivatives
Scientific Research Applications
4,6-Dibromo-2-nitrobenzene-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-nitrobenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles.
Redox Reactions: The nitro and hydroxyl groups can participate in redox reactions, altering the oxidation state of the compound and its reactivity
Comparison with Similar Compounds
1,4-Dibromo-2-nitrobenzene: Similar structure but with different bromine positions.
4,5-Dibromo-2-nitrophenol: Similar functional groups but different substitution pattern.
Properties
Molecular Formula |
C6H3Br2NO4 |
|---|---|
Molecular Weight |
312.90 g/mol |
IUPAC Name |
4,6-dibromo-2-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3Br2NO4/c7-2-1-3(8)6(11)4(5(2)10)9(12)13/h1,10-11H |
InChI Key |
SAUQQASKHGOBCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



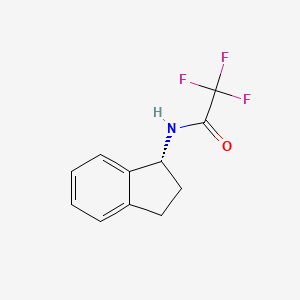
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
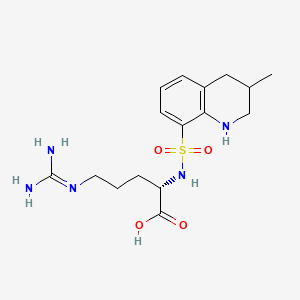
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
